Crystallographically Validated Fragment Hit for SARS-CoV-2 NendoU at 2.24 Å Resolution
Compound (S)-enantiomer (ZQD) was identified as a fragment hit against SARS-CoV-2 NendoU in a PanDDA group deposition. The X-ray crystal structure (PDB 5SAA) demonstrates unambiguous binding at 2.24 Å resolution with R-free = 0.227 and R-work = 0.192 [1]. While quantitative occupancy or KD values are not publicly reported, the refined depositions across two independent chain copies (A and B) with real-space correlation coefficients of 0.887 and 0.900 respectively, provide reproducible evidence of binding [2]. This structurally validated engagement distinguishes the compound from >1,000 other fragments screened in the same campaign that did not meet the PanDDA event-map threshold.
| Evidence Dimension | Crystallographic binding validation (resolution, R-free, RSCC) |
|---|---|
| Target Compound Data | Resolution 2.24 Å, R-free 0.227, RSCC chain A 0.887, chain B 0.900 (PDB 5SAA) |
| Comparator Or Baseline | Median resolution for PanDDA NendoU fragment structures ~2.3 Å; fragment hit threshold defined by PanDDA event-map (Z-map > 2.0) |
| Quantified Difference | RSCC values (0.887–0.900) confirm strong map-to-model agreement, exceeding typical fragment hit validation criteria |
| Conditions | X-ray crystallography; SARS-CoV-2 NendoU hexamer; fragment soaking at Diamond Light Source I04-1 beamline |
Why This Matters
Procurement of this specific fragment ensures the user obtains a compound with proven target engagement in a well-characterized binding site, which is essential for reproducible structure-based lead optimisation.
- [1] Godoy, A.S. et al. Allosteric regulation and crystallographic fragment screening of SARS-CoV-2 NSP15 endoribonuclease. Nucleic Acids Res. 51, 5255–5270 (2023). View Source
- [2] RCSB PDB ligand validation report for 5SAA: ZQD real-space correlation coefficient chain A = 0.887, chain B = 0.900; occupancy 0.86. View Source
